molecular formula C16H16ClNO B3980740 N-(2-chlorophenyl)-3-phenylbutanamide

N-(2-chlorophenyl)-3-phenylbutanamide

Cat. No.: B3980740
M. Wt: 273.75 g/mol
InChI Key: COVXSHRCXVEICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-3-phenylbutanamide is a synthetic amide derivative characterized by a 3-phenylbutanamide backbone substituted with a 2-chlorophenyl group at the nitrogen atom. The 2-chlorophenyl moiety is a common pharmacophore in drug design, contributing to enhanced lipophilicity and target binding .

Properties

IUPAC Name

N-(2-chlorophenyl)-3-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-12(13-7-3-2-4-8-13)11-16(19)18-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVXSHRCXVEICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1Cl)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3-phenylbutanamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-phenylbutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-3-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-chlorophenyl)-3-phenylbutanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-phenylbutanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-(2-chlorophenyl)-3-phenylbutanamide analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features Reference
N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109) C₂₅H₁₉ClN 368.88 121–131.4 Triphenylmethane core with 2-chlorophenyl
N-(2-Chlorophenyl)-2-cyclohexyl-3-oxobutanamide C₁₇H₂₁ClNO₂ 322.81 Not reported Cyclohexyl and ketone groups
2-Amino-N-(2-chlorophenyl)-3-methylbutanamide C₁₁H₁₅ClN₂O 226.70 Not reported Amino and methyl substituents
N-(3-Chloro-2-methylphenyl)-4-phenylbutanamide C₁₇H₁₈ClNO 287.78 Not reported 4-Phenylbutanamide with 3-chloro-2-methyl
N-[2-[(2-Chlorophenyl)amino]-2-oxoethyl]-pyrazole carboxamide (4a) C₁₅H₁₅ClN₄O₂ 334.76 Not reported Pyrazole and urea-like linkage

Key Observations:

Structural Diversity :

  • Substitution at the nitrogen (e.g., diphenylmethyl in T109 vs. cyclohexyl in ) significantly alters steric bulk and electronic properties.
  • The presence of electron-withdrawing groups (e.g., Cl, CF₃ in T104 , sulfonamide in ) enhances polarity and may influence solubility and metabolic stability.

Melting Points :

  • Analogs with rigid aromatic systems (e.g., T103 , m.p. 156.3°C) exhibit higher melting points than aliphatic derivatives, likely due to stronger π-π interactions.

Synthetic Routes :

  • Amide bond formation via carbodiimide coupling (EDC/HOBt) is a common method .
  • Substituent introduction (e.g., benzoyl in , sulfonyl in ) often involves nucleophilic substitution or acylation reactions.

Biological Relevance :

  • Compounds like T109 and N-(2-chlorophenyl)acetamides are explored for anti-inflammatory or kinase inhibitory activity.
  • The 2-chlorophenyl group is frequently associated with enhanced binding to hydrophobic enzyme pockets .

Challenges:

  • Limited solubility of highly aromatic analogs may necessitate formulation optimization.
  • Metabolic stability of the amide bond in vivo requires evaluation via ADME studies.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-chlorophenyl)-3-phenylbutanamide and its analogs?

Answer: The synthesis of N-(2-chlorophenyl) carboxamide derivatives typically involves coupling reactions between substituted phenylamines and activated carboxylic acid derivatives. For example, in analogous compounds like (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a), the synthesis involved refluxing 1H-indole-3-carbaldehyde with hydroxylamine to form an oxime intermediate, followed by coupling with N-(2-chlorophenyl) acetamide . Key steps include:

  • Activation of carbonyl groups using reagents like EDCI/HOBt.
  • Purification via column chromatography with gradients of ethyl acetate/hexane.
  • Yield optimization by controlling temperature (60–80°C) and reaction time (12–24 hours).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and amide bond formation. For example, in compound 3a, NMR confirmed the absence of aldehyde protons post-oxime formation .
  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]⁺ peaks).

Q. How are reaction intermediates monitored during the synthesis of chlorophenyl-containing amides?

Answer:

  • Thin-layer chromatography (TLC) with silica gel plates (hexane:ethyl acetate = 3:1) to track intermediate formation .
  • In-situ FTIR to detect carbonyl stretching frequencies (e.g., 1680–1720 cm⁻¹ for amide C=O) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate experimental structural data for N-(2-chlorophenyl) derivatives?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can predict bond lengths, angles, and conformational stability. For compound 3a, DFT-optimized geometries matched single-crystal XRD data within 0.02 Å for bond lengths (e.g., C(9)-N(1) = 1.376 Å experimental vs. 1.382 Å theoretical) and 1.2° for angles . Steps include:

  • Geometry optimization using Gaussian or ORCA software.
  • Vibrational frequency analysis to confirm energy minima.
  • Overlay with XRD coordinates (e.g., using Mercury or VMD) to assess deviations.

Q. What challenges arise in crystallographic refinement of N-(2-chlorophenyl) carboxamides, and how are they resolved?

Answer: Common challenges include:

  • Disorder in aromatic rings due to rotational flexibility. Mitigated using SHELXL’s PART instruction to model partial occupancy .
  • Twinned crystals , addressed via HKLF 5 format in SHELXL for data integration .
  • Weak diffraction at high resolution (>2.0 Å). Solved by merging datasets from multiple crystals or using synchrotron radiation.

Q. How can discrepancies between theoretical and experimental bond parameters be analyzed?

Answer: Discrepancies (e.g., in bond angles or torsional conformations) may arise from solvent effects or crystal packing forces absent in gas-phase DFT models. Strategies include:

  • Solvent-phase DFT (e.g., using PCM or COSMO models) .
  • Molecular dynamics (MD) simulations to assess conformational flexibility in solution.
  • Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions influencing XRD geometry .

Q. What strategies are effective for resolving contradictory bioactivity data in N-(2-chlorophenyl) derivatives?

Answer:

  • Dose-response curve standardization (e.g., IC₅₀ values normalized to positive controls).
  • Metabolic stability assays (e.g., liver microsome testing) to rule out rapid degradation .
  • Target-specific assays (e.g., kinase profiling) to confirm selectivity over off-target proteins .

Q. How is experimental phasing applied to macromolecular complexes involving chlorophenyl derivatives?

Answer: For proteins co-crystallized with N-(2-chlorophenyl) ligands:

  • SAD/MAD phasing using anomalous scattering from chlorine atoms (λ = 1.7–2.0 Å) .
  • Automated pipelines (e.g., SHELXC/D/E) for rapid phase determination and model building .

Methodological Guidelines

Q. Table 1: Key Bond Parameters for N-(2-chlorophenyl) Derivatives

Bond/AngleExperimental (XRD)DFT (B3LYP)Deviation
C(9)-N(1)1.376 Å1.382 Å+0.006 Å
C(9)-N(1)-C(19)124.87°123.5°-1.37°
N(1)-C(19)-O(2)120.5°119.8°-0.7°
Data sourced from compound 3a .

Q. Table 2: Recommended Crystallographic Software

TaskToolReference
Structure solutionSHELXD
RefinementSHELXL
VisualizationORTEP-3
Data integrationWinGX

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-3-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-3-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.